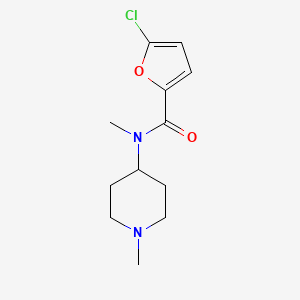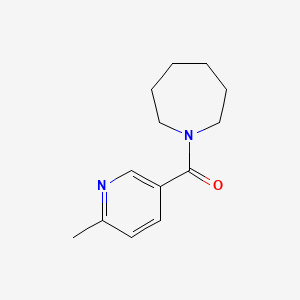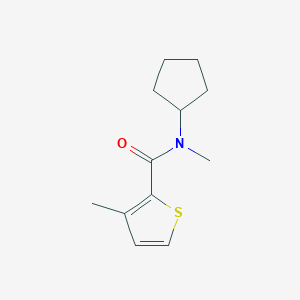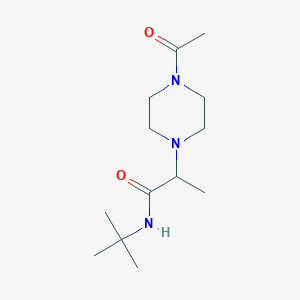![molecular formula C14H22N4O B7508348 N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is not fully understood, but it is thought to work through the activation of the STING pathway. The STING pathway is a key pathway in the immune system that is responsible for detecting and responding to viral and bacterial infections. When N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide activates the STING pathway, it leads to the production of interferons, which are proteins that help to fight off infections and cancer.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, which is a process that leads to the death of cancer cells. In addition, N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to activate the immune system, which can help to further fight cancer. N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further study. However, one of the limitations of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is that it can be difficult to work with in the lab due to its low solubility in water.
Zukünftige Richtungen
There are a number of future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide and how it activates the STING pathway. Another area of research is to explore the potential of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide in combination with other anti-cancer agents. Finally, there is also potential for the development of new formulations of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide that can improve its solubility and effectiveness.
Synthesemethoden
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide can be synthesized through a multistep process starting from 3-cyanopyridine. The first step involves the reaction of 3-cyanopyridine with dimethylformamide dimethyl acetal to form N,N-dimethyl-3-cyanopyridine-4-carboxamide. This compound is then reacted with 4-methylpiperidine to form N-[3-cyanopyridin-4-yl]-4-methylpiperidine-1-carboxamide. Finally, the cyano group is reduced to form N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide works by inducing tumor necrosis, which is a process that leads to the death of cancer cells. In addition, N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has also been shown to activate the immune system, which can help to further fight cancer.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-8-18(9-7-11)14(19)16-12-4-5-13(15-10-12)17(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXQTBPIAZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)


![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)

![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
